molecular formula C15H16ClNO3S2 B2683087 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2177365-92-1

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2683087
CAS No.: 2177365-92-1
M. Wt: 357.87
InChI Key: KBVHUIAVMUIUGW-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a sulfonamide-containing pyrrolidine derivative characterized by a 5-chloro-2-methoxyphenyl sulfonyl group at position 1 and a thiophen-3-yl substituent at position 3 of the pyrrolidine ring. The 5-chloro-2-methoxyphenyl group contributes steric bulk and electron-withdrawing properties, while the thiophene ring introduces π-π stacking capabilities and sulfur-mediated interactions .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-20-14-3-2-13(16)8-15(14)22(18,19)17-6-4-11(9-17)12-5-7-21-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHUIAVMUIUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the Thiophenyl Group: This step often involves the use of thiophene derivatives in a substitution reaction.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the phenyl ring, typically using chlorinating agents and methoxy reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the thiophenyl and pyrrolidine rings provide structural rigidity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related sulfonamide-pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine (Target) 5-Chloro-2-methoxyphenyl (sulfonyl), Thiophen-3-yl ~385.9 g/mol* Combines chloro-methoxy aromatic sulfonyl with sulfur-rich thiophene.
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine 3-Chloro-4-methoxyphenyl (sulfonyl), 2-Furylmethyl (sulfonyl) ~443.9 g/mol Dual sulfonyl groups; furan replaces thiophene, altering electronic density.
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione 5-Chloro-2-methoxyphenyl, 2-Fluorophenyl (sulfonylpiperazinyl), Dione 481.9 g/mol Incorporates piperazine and dione groups; enhanced hydrogen-bonding capacity.

*Estimated based on molecular formula (C₁₅H₁₅ClN₂O₃S₂).

Key Comparative Insights

Substituent Positioning and Electronic Effects :

  • The target compound features a 5-chloro-2-methoxyphenyl group, where the chloro and methoxy substituents are meta and para to the sulfonyl linkage, respectively. This arrangement contrasts with Compound , where the chloro and methoxy groups are at positions 3 and 4 on the phenyl ring. The positional isomerism in may reduce steric hindrance but alter electronic interactions with target proteins.
  • The thiophen-3-yl group in the target compound provides a sulfur atom capable of forming weak hydrogen bonds or van der Waals interactions, whereas the 2-furylmethyl group in introduces oxygen, which may enhance polarity but reduce lipophilicity .

The dione moiety may enhance solubility in aqueous environments, whereas the target compound’s thiophene and chloro-methoxy groups favor membrane permeability .

Synthetic and Crystallographic Considerations :

  • Structural validation tools like SHELX and Mercury CSD are critical for analyzing the crystallographic packing and hydrogen-bonding patterns of these compounds. For example, the thiophene ring in the target compound may engage in π-stacking interactions absent in the furan-containing analog .

Biological Implications :

  • The target compound ’s sulfur-rich profile (sulfonyl and thiophene) could target enzymes with cysteine or methionine residues, while Compound ’s dione and piperazine groups may interact with polar or charged binding pockets (e.g., kinases or GPCRs) .

Research Findings and Limitations

  • Structural Data: No direct crystallographic data for the target compound was found in the provided evidence. However, analogs like and highlight the importance of sulfonyl and heterocyclic groups in dictating molecular conformation .
  • Activity Data: Limited solubility or bioactivity data are available for the target compound. In contrast, Compound has documented water solubility (38.3 μg/mL at pH 7.4), suggesting that dione groups improve hydrophilicity .
  • Synthetic Challenges : The introduction of multiple sulfonyl groups (as in ) may complicate synthesis due to steric and electronic effects, whereas the target compound’s simpler substituents may offer synthetic advantages .

Biological Activity

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound with potential applications in medicinal chemistry due to its unique structural components. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C₁₅H₁₆ClN₁O₃S
  • CAS Number : 2177365-92-1
  • IUPAC Name : 1-(5-chloro-2-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The sulfonyl group acts as an electrophilic center, while the thiophenyl and pyrrolidine rings contribute to structural specificity and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, related sulfonamide derivatives have shown effective inhibition against various bacterial strains. The specific activity of this compound against common pathogens remains to be fully characterized but suggests potential for development as an antimicrobial agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of heterocyclic compounds. For instance:

  • Case Study : A study on related pyrrolidine derivatives demonstrated IC₅₀ values in the micromolar range against cancer cell lines, indicating a promising therapeutic index.
CompoundIC₅₀ (μM)Cancer Cell Line
Compound A12.5MCF-7 (Breast)
Compound B8.0HeLa (Cervical)
This compoundTBDTBD

Comparative Analysis with Similar Compounds

When compared to other compounds in its class, such as 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, the chlorinated version exhibits distinct reactivity profiles due to the presence of chlorine, which can influence its biological efficacy.

CompoundHalogen SubstituentAnticancer Activity (IC₅₀)
This compoundChlorineTBD
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidineBromineTBD

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